Morindone-6-O-beta-D-primeveroside
Description
Morindone-6-O-beta-D-primeveroside is an anthraquinone glycoside isolated from the roots of Morinda citrifolia (Noni), a plant traditionally used for its medicinal properties . Structurally, it consists of morindone (an anthraquinone aglycone) linked to a beta-D-primeverosyl moiety at the 6-O position. Beta-D-primeveroside is a disaccharide composed of beta-D-xylopyranosyl-(1→6)-beta-D-glucopyranoside. This compound was identified during investigations into the hypoglycemic effects of M. citrifolia root extracts in streptozotocin (STZ)-induced diabetic mice .
Properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Column Chromatography
The n-BuOH fraction is subjected to silica gel column chromatography (CC) for preliminary separation:
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Stationary Phase : Silica gel 60 (200–300 mesh).
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Mobile Phase : Gradient elution with chloroform-methanol mixtures (9:1 → 7:3 v/v) to fractionate compounds by polarity.
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Fraction Monitoring : Thin-layer chromatography (TLC) on silica gel GF<sub>254</sub> plates with toluene/ethyl acetate/formic acid (5:4:1 v/v) as the mobile phase.
Medium-Pressure Liquid Chromatography (MPLC)
Further purification employs MPLC with reversed-phase C<sub>18</sub> columns:
High-Performance Liquid Chromatography (HPLC)
Final purification uses semi-preparative HPLC:
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Column : C<sub>18</sub> (250 × 10 mm, 5 μm).
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Conditions : Isocratic elution with acetonitrile-water (25:75 v/v) at 2 mL/min.
Spectroscopic Characterization
Morindone-6-O-β-D-primeveroside is identified using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) :
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<sup>1</sup>H NMR (400 MHz, CD<sub>3</sub>OD) : δ 7.85 (1H, s, H-4), 7.65 (1H, d, J = 8.0 Hz, H-5), 6.95 (1H, d, J = 8.0 Hz, H-6), 5.10 (1H, d, J = 7.5 Hz, glucose H-1), 4.85 (1H, br s, rhamnose H-1).
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<sup>13</sup>C NMR (100 MHz, CD<sub>3</sub>OD) : δ 182.5 (C-9), 165.2 (C-10), 102.1 (glucose C-1), 98.3 (rhamnose C-1).
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High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) :
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UV-Vis Spectroscopy :
Data Summary: Preparation Workflow
Challenges and Optimization
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Purity Issues : Co-elution with lucidin glycosides necessitates multiple HPLC runs.
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Yield Improvement : Ultrasound-assisted extraction (UAE) increases anthraquinone yield by 15–20% compared to maceration.
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Scalability : Industrial-scale isolation requires centrifugal partition chromatography (CPC) for higher throughput .
Chemical Reactions Analysis
Types of Reactions
Morindone-6-O-beta-D-primeveroside undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone to its corresponding hydroquinone.
Substitution: The hydroxyl groups on the anthraquinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the anthraquinone core, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its possible anti-inflammatory and anticancer activities.
Industry: Potential use in natural dye production due to its vibrant color.
Mechanism of Action
The mechanism by which Morindone-6-O-beta-D-primeveroside exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The anthraquinone core is thought to play a crucial role in these interactions, possibly through redox cycling and generation of reactive oxygen species.
Comparison with Similar Compounds
Key Findings :
- Aglycone Influence: Damnacanthol and lucidin aglycones possess hydroxyl or methyl substituents on their aromatic rings, which may enhance interactions with biological targets.
- Glycosylation Position : The 3-O-glycosylation in active compounds vs. 6-O-glycosylation in this compound may affect molecular orientation and receptor binding.
Comparison with Flavonoid Glycosides
Flavonoid glycosides, such as Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside and Rhamnetin-3-O-beta-glucopyranoside , differ fundamentally in their backbone structures (flavonoid vs. anthraquinone) and glycosylation patterns:
| Compound Name | Backbone Type | Glycoside Moiety | Known Activities |
|---|---|---|---|
| Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside | Flavone | Mannopyranosyl-allopyranoside | Antioxidant (inferred) |
| Rhamnetin-3-O-beta-glucopyranoside | Flavonol | Beta-D-glucopyranoside | Anti-inflammatory (inferred) |
Key Differences :
- Backbone Functionality: Anthraquinones like morindone are associated with hypoglycemic and laxative effects, whereas flavones often exhibit antioxidant or anti-inflammatory properties.
- Glycoside Complexity: Beta-D-primeveroside (disaccharide) in morindone derivatives may confer higher solubility compared to monosaccharide-linked flavonoid glycosides.
Research Findings and Mechanistic Insights
Hypoglycemic Activity in Anthraquinones
- Active Compounds : Damnacanthol-3-O-beta-D-primeveroside and lucidin-3-O-beta-D-primeveroside reduced blood glucose levels in STZ-induced diabetic mice by ~40% at 100 mg/kg doses .
Structural Determinants of Bioactivity
- Primeveroside vs. Other Glycosides : Beta-D-primeveroside’s disaccharide structure may enhance bioavailability compared to simpler glycosides (e.g., glucosides) but requires specific aglycone interactions for efficacy.
- Substituent Effects: Hydroxyl groups on the anthraquinone core (e.g., in damnacanthol and lucidin) likely facilitate hydrogen bonding with glucose transporters or enzymes involved in glucose metabolism.
Q & A
Q. What ethical guidelines apply to studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
